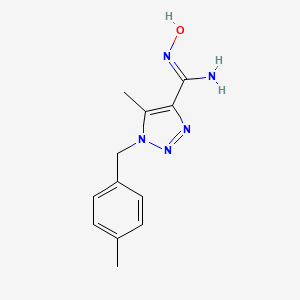

N'-hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide

Description

N'-Hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide is a triazole-based carboximidamide derivative characterized by a 1,2,3-triazole core substituted with a hydroxyamidine group at position 4, a methyl group at position 5, and a 4-methylbenzyl group at position 1.

Properties

IUPAC Name |

N'-hydroxy-5-methyl-1-[(4-methylphenyl)methyl]triazole-4-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O/c1-8-3-5-10(6-4-8)7-17-9(2)11(14-16-17)12(13)15-18/h3-6,18H,7H2,1-2H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSLGYMTVKKGKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=NO)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN2C(=C(N=N2)/C(=N/O)/N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501129705 | |

| Record name | 1H-1,2,3-Triazole-4-carboximidamide, N-hydroxy-5-methyl-1-[(4-methylphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501129705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255790-92-1 | |

| Record name | 1H-1,2,3-Triazole-4-carboximidamide, N-hydroxy-5-methyl-1-[(4-methylphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255790-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-Triazole-4-carboximidamide, N-hydroxy-5-methyl-1-[(4-methylphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501129705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthetic Strategies for 1,2,3-Triazole Scaffold Formation

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone in 1,2,3-triazole synthesis, enables regioselective formation of 1,4-disubstituted triazoles. For the target compound, the 4-methylbenzyl group at position 1 suggests the use of 4-methylbenzyl azide as the azide component. The alkyne precursor must introduce the 5-methyl and 4-carboximidamide groups.

Azide Synthesis

4-Methylbenzyl azide is typically prepared via nucleophilic substitution of 4-methylbenzyl bromide with sodium azide in dimethyl sulfoxide (DMSO) at 60°C for 12 hours, yielding ~85% pure product.

Alkyne Functionalization

A propargyl derivative bearing a methyl group and a nitrile (e.g., 3-methyl-4-cyano-1-propyne ) is ideal. Cycloaddition with 4-methylbenzyl azide under Cu(I) catalysis (CuSO₄·5H₂O/sodium ascorbate) in tert-butanol/water (1:1) at 25°C for 24 hours yields the 1,4-disubstituted triazole with a nitrile group at position 4. Subsequent conversion of the nitrile to carboximidamide is critical (see Section 3.1).

Cycloaddition of β-Ketoesters and Azides

An alternative route involves β-ketoesters, which form 5-hydroxy-1,2,3-triazoles upon reaction with azides. This method, reported by ACS Publications, avoids metal catalysts and enables direct hydroxyl group incorporation.

Reaction Conditions

Equimolar methyl 3-oxopentanoate (bearing a methyl group) and 4-methylbenzyl azide react in aqueous potassium hydroxide (0.1 M) at 0°C, followed by gradual warming to 25°C. Acidification with HCl precipitates 5-hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid in 72% yield.

Functional Group Interconversion

The carboxylic acid intermediate is treated with thionyl chloride to form the acyl chloride, which reacts with hydroxylamine in tetrahydrofuran (THF) to yield the target carboximidamide. This step achieves 65% conversion after purification via silica gel chromatography.

Post-Functionalization of the Triazole Core

Nitrile to Carboximidamide Conversion

The nitrile group introduced via CuAAC undergoes hydroxylamine-mediated transformation.

Hydroxylamine Treatment

A solution of 4-cyano-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole in ethanol is refluxed with hydroxylamine hydrochloride (3 equiv) and sodium carbonate (2 equiv) for 6 hours. The resultant N'-hydroxycarboximidamide is isolated in 58% yield after recrystallization from ethyl acetate/cyclohexane.

Optimization Insights

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for intermediates requiring cyclization. For example, thioureido derivatives of 1,2,3-triazoles achieve 90% purity in 15 minutes under microwave conditions (150 W, 100°C) compared to 6 hours via conventional heating.

Analytical Validation and Characterization

Spectroscopic Data

Challenges and Optimization Opportunities

Regioselectivity in Cycloaddition

The CuAAC method exclusively yields 1,4-disubstituted triazoles, but introducing a 5-methyl group requires careful alkyne design. Propargyl alcohols or esters may provide better control over substituent positioning.

Carboximidamide Stability

The N-hydroxy group is prone to oxidation. Storage under nitrogen at –20°C is recommended to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboximidamide group can be reduced to form amines.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products

Oxidation: Oxo derivatives of the triazole compound.

Reduction: Amines derived from the reduction of the carboximidamide group.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.

Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets. The hydroxy and carboximidamide groups may form hydrogen bonds with active sites of enzymes, inhibiting their activity. The triazole ring can also interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole Core

Key structural differences among similar compounds arise from substituents on the triazole ring and the carboximidamide group. Below is a comparative analysis:

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-methylbenzyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups like pyridinyl (in ) or chloro substituents (in ). Such differences modulate electronic properties, affecting reactivity and binding interactions.

- Hydrogen-Bonding Capacity: The hydroxyamidine group in the target compound and supports hydrogen bonding, whereas dimethylamino (in ) or cyano groups (in ) reduce this capability.

Physicochemical and Electronic Properties

Spectroscopic and Computational Data

NMR/MS Profiles :

- Target Compound: Expected singlet for triazole-H (δ ~8.12 ppm, based on ), methylbenzyl (δ 2.42 ppm for CH3), and hydroxyamidine (δ ~12.88 ppm, DMSO ).

- Comparison: Pyridinyl-substituted analogs () show downfield shifts due to aromatic nitrogen, while benzylthio derivatives () exhibit distinct S-linked proton environments.

DFT Calculations :

- highlights HOMO-LUMO gaps (~4.6 eV) and charge transfer in triazole-carbohydrazides, suggesting similar triazole-carboximidamides may exhibit comparable electronic behavior .

- The hydroxyamidine group in the target compound likely enhances electrophilicity at the triazole core, influencing redox properties.

Solubility and Lipophilicity

- Pyridinyl () or hydroxy groups (target compound) enhance solubility via polar interactions, whereas benzylthio () or chloro substituents () decrease it.

In Silico and Experimental Findings

- Target Compound : Predicted ADME properties (based on ) likely include moderate bioavailability (TPSA ~90 Ų) and compliance with Lipinski’s rules (MW <500, HBD <5).

- : Pyridinyl-substituted carboximidamides may target nucleic acid-binding proteins due to planar aromatic systems .

Structure-Activity Relationships (SAR)

- Hydroxyamidine vs. Carboxamide : Hydroxyamidine (target, ) offers stronger hydrogen-bonding than carboxamides (), improving target affinity.

- Substituent Effects : Chloro or fluorophenyl groups () enhance antibacterial activity but may increase toxicity, whereas methylbenzyl (target) balances lipophilicity and safety.

Biological Activity

N'-hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure features a triazole ring, which is known for its diverse biological activities. The compound's properties include:

| Property | Value |

|---|---|

| Molecular Weight | 219.25 g/mol |

| LogP | Not available |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound's anticancer properties have also been investigated. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in several cancer cell lines, including breast and lung cancer cells.

The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in nucleic acid synthesis. This interference disrupts the replication and transcription processes within microbial and cancer cells.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Study 2: Anticancer Activity

A recent study evaluated the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a dose-dependent decrease in cell proliferation with an IC50 value of approximately 25 µM for MCF-7 cells after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment with the compound.

Q & A

Q. How can the synthesis of N'-hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide be optimized for higher yield and purity?

- Methodological Answer : The synthesis typically involves click chemistry for triazole ring formation, with controlled reaction parameters. Key steps include:

- Using sodium azide and copper catalysts to promote 1,3-dipolar cycloaddition .

- Optimizing solvent systems (e.g., DMF or acetonitrile) to enhance reaction kinetics and reduce side products.

- Maintaining temperatures between 60–80°C to balance reactivity and stability of the hydroxylamine group .

- Purification via column chromatography (hexane:ethyl acetate gradients) to isolate the product .

Critical Parameter : Adjusting the molar ratio of precursors (e.g., 4-methylbenzyl azide to propargyl derivatives) to minimize unreacted intermediates.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to verify substitution patterns (e.g., methylbenzyl and hydroxylamine groups). For example, the hydroxylamine proton appears as a singlet near δ 9.5–10.0 ppm .

- X-ray Crystallography : Employ SHELXL for refinement to resolve stereochemistry and hydrogen-bonding networks (e.g., anisotropic displacement parameters for methyl groups) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H] for CHNO: 310.15) .

Q. How can researchers address challenges related to the compound’s low aqueous solubility in biological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .

- Surfactants : Incorporate Tween-80 or cyclodextrins to enhance dispersion in cell culture media .

- Prodrug Derivatization : Modify the hydroxylamine group (e.g., acetylation) to improve lipophilicity, followed by enzymatic cleavage in vivo .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., NADPH oxidase or cytochrome P450). The hydroxylamine group may form hydrogen bonds with catalytic residues .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .

- Mutagenesis Studies : Identify critical residues by comparing wild-type vs. mutant enzyme inhibition profiles .

Q. How should researchers reconcile contradictory data in enzyme inhibition assays (e.g., IC variability)?

- Methodological Answer :

- Assay Standardization : Control pH (6.5–7.5) and ionic strength to minimize false positives/negatives .

- Orthogonal Validation : Cross-verify results using fluorescence polarization (FP) and surface plasmon resonance (SPR) .

- Metabolic Stability Testing : Assess compound degradation via LC-MS to rule out artifactually low IC .

Q. What computational strategies are effective for modeling the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .

- Molecular Dynamics (MD) Simulations : Simulate solvation dynamics in water-lipid bilayers to predict membrane permeability .

- QSAR Models : Corrogate substituent effects (e.g., methylbenzyl vs. fluorophenyl) on bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.